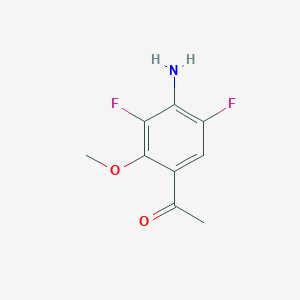
1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound features a phenyl ring substituted with amino, difluoro, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3,5-difluoro-2-methoxybenzaldehyde with an appropriate ketone under acidic or basic conditions to form the desired ethanone derivative . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The difluoro groups may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-3,5-difluoro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Amino-3,5-difluoro-2-methylphenyl)ethanone: The presence of a methyl group instead of a methoxy group can alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
1-(4-amino-3,5-difluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9F2NO2/c1-4(13)5-3-6(10)8(12)7(11)9(5)14-2/h3H,12H2,1-2H3 |
InChI Key |
WPVUHOYTFWJPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1OC)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)



![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)


![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
